molecular formula C14H13N5O B5824237 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B5824237
M. Wt: 267.29 g/mol
InChI Key: KRUZLJYTNGIKJX-UHFFFAOYSA-N
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Description

1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . Another approach utilizes microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance synthetic utility .

Chemical Reactions Analysis

1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising therapeutic agent.

Comparison with Similar Compounds

Similar compounds to 1-[5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone include:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-(5,7-dimethyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-8-12(10(3)20)9(2)19-14(16-8)17-13(18-19)11-4-6-15-7-5-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUZLJYTNGIKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C3=CC=NC=C3)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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